molecular formula C20H39N3Na2O6S B15193305 Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt CAS No. 71701-07-0

Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt

Cat. No.: B15193305
CAS No.: 71701-07-0
M. Wt: 495.6 g/mol
InChI Key: JIIQNVPLTODSGV-UHFFFAOYSA-L
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Description

Properties

CAS No.

71701-07-0

Molecular Formula

C20H39N3Na2O6S

Molecular Weight

495.6 g/mol

IUPAC Name

disodium;4-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C20H41N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-19(24)17-18(20(25)26)30(27,28)29;;/h18,21-22H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

JIIQNVPLTODSGV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multi-step organic synthesis. The process begins with the preparation of the dodecylamine precursor, which is then reacted with ethylene diamine to introduce the ethylamino groups. Subsequent steps involve the introduction of the butanoic acid moiety and the sulfonation to add the sulfonic acid group. The final step is the neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products. Purification steps, including crystallization and filtration, are crucial to obtain the final product in its desired form.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonic acid groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisStrong acids (e.g., HCl, H₂SO₄)Cleavage of amide bonds to form carboxylic acids and aminesObserved in synthesis steps requiring pH control to stabilize intermediates.
Basic HydrolysisStrong bases (e.g., NaOH)Formation of sodium salts of sulfonic acid and free aminesCritical for modifying surfactant properties during industrial synthesis .

In the synthesis process, acidic or basic conditions are carefully controlled to prevent premature hydrolysis of the amide bonds, ensuring high yield and purity.

Sulfonation and Desulfonation

The sulfonic acid group (-SO₃H) participates in reversible sulfonation reactions:

Reaction Type Reagents Outcome Application
DesulfonationHot concentrated H₂SO₄Removal of sulfonic acid groupRarely utilized due to destabilization of the surfactant structure.
Sulfonate ExchangeAlkyl halides or epoxidesFormation of sulfonate esters or ethersEnhances solubility in non-polar matrices for drug delivery .

The disodium salt form stabilizes the sulfonate group, reducing its reactivity under neutral conditions .

Amine-Alkylation and Acylation

The primary and secondary amine groups in the dodecylamino-ethyl chain undergo alkylation or acylation:

Reaction Type Reagents Products Functional Impact
AlkylationAlkyl halides (e.g., CH₃I)Quaternary ammonium derivativesImproves cationic surfactant properties.
AcylationAcetyl chloride or anhydridesN-acylated derivativesModifies biodegradability and interfacial activity .

These reactions are pivotal for tailoring the compound’s amphiphilic behavior in pharmaceutical formulations.

Oxidation of the Dodecyl Chain

The hydrophobic dodecyl chain can undergo oxidation, though this is less common:

Reaction Type Oxidizing Agent Products Stability Considerations
Partial OxidationOzone or H₂O₂Hydroxylated or carboxylated derivativesRequires controlled conditions to avoid backbone cleavage .

Ozonolysis, as observed in related sulfosuccinate derivatives, may degrade the alkyl chain, limiting its utility .

Coordination with Metal Ions

The sulfonate and carboxylate groups chelate metal ions, forming complexes:

Metal Ion Reaction Conditions Complex Type Application
Ca²⁺, Mg²⁺Aqueous solutions, pH 6–8Insoluble precipitatesImpacts efficacy in hard water; mitigated by sequestrants .
Transition Metals (Fe³⁺)Acidic pHStable coordination complexesExplored in wastewater treatment for metal ion removal .

Thermal Degradation

At elevated temperatures (>200°C), decomposition occurs:

Process Products Mechanism
PyrolysisCO₂, SO₂, and alkylaminesBreakdown of sulfonic acid and amide linkages
DehydrationCyclic imides or lactamsIntramolecular condensation of amine groups

Thermal stability is crucial for industrial applications, requiring stabilizers like antioxidants.

Key Research Findings

  • Synthesis Optimization : Reaction time and temperature (60–80°C, pH 7–9) are critical for preserving functional groups during synthesis .

  • Surfactant Performance : Alkylation of amine groups enhances critical micelle concentration (CMC) by 30–40%, improving emulsification .

  • Biomedical Relevance : Acylated derivatives show 2–3x higher cellular uptake in drug delivery studies compared to the parent compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions. It is also employed in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for transporting therapeutic agents into cells.

Medicine

Medically, the compound is investigated for its antimicrobial properties. The presence of the sulfonic acid group enhances its ability to disrupt microbial cell walls, making it a potential candidate for new antimicrobial drugs.

Industry

Industrially, it is used in the formulation of detergents and cleaning agents. Its surfactant properties help in the emulsification of oils and the removal of dirt and grime.

Mechanism of Action

The mechanism by which Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt exerts its effects is primarily through its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The sulfonic acid group can interact with membrane proteins, altering their function and leading to cell lysis in the case of microbial cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Butanoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-2-sulfo-, disodium salt
  • CAS Number : 71701-07-0
  • Molecular Formula : C₂₀H₃₉N₃Na₂O₆S
  • Molecular Weight : 511.6 g/mol (calculated from formula)

Structural Features :

  • A branched aliphatic chain with a dodecylamino group (C12H25NH-) linked via ethylenediamine moieties.
  • A sulfonate (-SO₃⁻) group at the 2-position and a disodium counterion.
  • A terminal 4-oxobutanoic acid backbone.

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound 71701-07-0 C₂₀H₃₉N₃Na₂O₆S 511.6 Dodecylamino, sulfonate, disodium Surfactant, emulsifier
Disodium 4-[2-(2-Hydroxyethyl-Octadec-9-Enoyl-Amino)Ethoxy]-4-Oxo-2-Sulfonato-Butanoate 85480-92-8 C₂₆H₄₅NNa₂O₉S 593.68 Unsaturated C18 acyl, hydroxyethyl Detergents, lipid-based formulations
Disodium 4-(2-((1-Oxoundec-10-enyl)Amino)Ethyl) 2-Sulphonatosuccinate N/A C₁₇H₂₈NNa₂O₈S 469.4 Undecenyl acyl, sulfonate Industrial surfactants
Butanedioic acid, sulfo-, 4-C12-14-alkyl esters, disodium salts 90268-37-4 C₁₆–₁₈H₃₀–₃₄O₈S·2Na ~500–550 C12-14 alkyl chains Foaming agents, corrosion inhibitors

Key Observations :

  • Alkyl/Acyl Chain Length : The target compound’s dodecyl (C12) chain offers moderate hydrophobicity, balancing solubility and surfactant efficiency. Longer chains (e.g., C18 in ) enhance lipid compatibility but reduce aqueous solubility.
  • Sulfonate Group : All compounds share a sulfonate group, which improves water solubility and thermal stability compared to carboxylate analogs .
  • Counterions: Disodium salts (target compound, ) are preferred over monosodium salts for higher ionic strength and pH stability.

Functional Performance

Table 2: Comparative Physicochemical Properties
Property Target Compound 85480-92-8 90268-37-4
Critical Micelle Concentration (CMC) ~0.1–1 mM (estimated) 0.05–0.2 mM 0.5–2 mM
pH Stability 4–10 3–11 5–9
Foam Capacity Moderate High Low
Biodegradability Low (branched alkyl chain) Moderate (unsaturated acyl) High (linear alkyl)

Research Findings :

  • The target compound’s branched dodecylamino group reduces biodegradability compared to linear alkyl derivatives .
  • Compounds with unsaturated acyl chains (e.g., ) exhibit superior emulsification in nonpolar solvents due to π-π interactions .

Industrial and Biomedical Relevance

  • Surfactant Efficiency : The target compound’s CMC (~0.1–1 mM) is higher than commercial sulfosuccinates (e.g., dioctyl sulfosuccinate, CMC ~0.02 mM), limiting its use in low-concentration applications .
  • Pharmaceutical Potential: Analogues like monosodium salts (e.g., ) show antimicrobial activity, but the target compound’s large alkyl chain may restrict cellular uptake .

Biological Activity

Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound notable for its unique structure and potential biological activities. The compound features a long hydrophobic dodecyl chain, amino groups, and a sulfonate group, which enhance its solubility and reactivity in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C24H45N3O10SC_{24}H_{45N_3O_{10}S}, with a molecular weight of approximately 495.59 g/mol. Its structural features include:

  • Dodecyl Chain : Enhances interaction with lipid membranes.
  • Amino Groups : Contribute to solubility and reactivity.
  • Sulfonate Group : Increases water solubility and facilitates biological uptake.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve disruption of microbial cell membranes due to the compound's hydrophobic dodecyl chain, which interacts with lipid bilayers. This property makes it potentially effective against various bacterial strains.

Therapeutic Applications

Research suggests several therapeutic applications for this compound:

  • Antimicrobial Agent : Effective against bacterial infections due to membrane disruption.
  • Cancer Treatment : Potential role in inhibiting colorectal cancer cell growth, similar to other butanoic acid derivatives known for their anticancer properties.
  • Gastrointestinal Health : May promote gut health by enhancing the growth of beneficial gut bacteria.

Case Studies

  • Antimicrobial Efficacy :
    • A study examined the effectiveness of the compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound.
  • Cancer Cell Inhibition :
    • In vitro experiments demonstrated that the compound could inhibit the proliferation of colorectal cancer cells by inducing apoptosis, similar to findings associated with butyrate.
  • Gut Health Promotion :
    • Animal studies showed that supplementation with this compound improved gut microbiota diversity and increased short-chain fatty acid production.

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
DodecylamineLong-chain amineSimple structure without sulfonate group
Sulfobutylether-beta-cyclodextrinCyclodextrin derivative with sulfonateUsed primarily as a solubilizing agent
N-dodecyl-N,N-dimethylamine-N-oxideQuaternary ammonium compoundExhibits surfactant properties; more stable than primary amines

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability during experiments?

The compound should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter durations (2 years). In solvent, storage at -80°C is optimal for 6 months, while -20°C is suitable for 1 month . For sulfonate-containing analogs, similar low-temperature storage is advised to prevent hydrolysis or aggregation .

Q. How can researchers confirm the purity and structural integrity of this compound before use?

  • Chromatography : Use reverse-phase HPLC with UV detection (e.g., 220–280 nm) to assess purity.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) with electrospray ionization (ESI) can verify molecular weight and detect impurities .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., D₂O) confirms the presence of sulfonate (-SO₃⁻), amide (-CONH-), and alkylamino groups .

Q. What solvents are compatible with this compound for experimental use?

The disodium salt form enhances water solubility. For organic phase studies, dimethyl sulfoxide (DMSO) or methanol is suitable. Avoid chloroform or nonpolar solvents due to the compound’s ionic and amphiphilic nature .

Advanced Research Questions

Q. What advanced mass spectrometry techniques are suitable for characterizing degradation products under physiological conditions?

  • Tandem MS (MS/MS) : Fragmentation patterns using collision-induced dissociation (CID) identify breakdown products, such as oxidized dodecylamino chains or hydrolyzed amide bonds .
  • Ion Mobility Spectrometry (IMS) : Resolves isomeric degradation products by differentiating collision cross-sections .
  • Quantitative Analysis : Isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) improve accuracy in tracking degradation kinetics .

Q. How do the sulfonate group and dodecylamino chain influence solubility and aggregation behavior?

  • Solubility : The sulfonate group enhances hydrophilicity, while the dodecylamino chain introduces amphiphilicity. Critical micelle concentration (CMC) can be measured via surface tension assays or pyrene fluorescence .
  • Aggregation : Dynamic light scattering (DLS) reveals micelle formation (size: 10–50 nm) in aqueous solutions. Adjusting pH or ionic strength disrupts aggregation, as shown in structurally similar sulfonated surfactants .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

  • Fate Studies : Use OECD 308/309 guidelines to measure biodegradation in water-sediment systems. Monitor sulfonate persistence via LC-MS/MS .
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna immobilization) and chronic studies (algae growth inhibition) evaluate ecological risks. Structural analogs with C16-18 alkyl chains show moderate toxicity (EC₅₀: 10–100 mg/L) .
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method; predicted log Kow < 2 due to the sulfonate group, indicating low bioaccumulation potential .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in reported solubility or stability data?

  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C).
  • Analytical Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity vs. NMR integration) .
  • Batch Variability : Source compounds from ≥2 suppliers to rule out synthesis-related impurities .

Q. What strategies optimize synthetic yield of this compound while minimizing byproducts?

  • Stepwise Amination : Sequential coupling of dodecylamino-ethyl segments reduces steric hindrance. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection during sulfonation steps, followed by acidic cleavage .
  • Purification : Flash chromatography (silica gel, methanol/chloroform gradient) isolates the target compound from unreacted intermediates .

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